3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H3BrClFN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . The compound features a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and is substituted with bromine, chlorine, and fluorine atoms at positions 3, 6, and 8, respectively .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 3-bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines can be directly functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the direct introduction of bromine, chlorine, and fluorine atoms into the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: These reactions involve the formation of radicals and are often catalyzed by transition metals or initiated by light.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and radical initiators. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms at specific positions on the imidazo[1,2-a]pyridine core can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOMVMQIEMXWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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